molecular formula C10H12N6O2 B12611999 (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide CAS No. 913706-13-5

(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide

Cat. No.: B12611999
CAS No.: 913706-13-5
M. Wt: 248.24 g/mol
InChI Key: CQOPYSWMNSRMPU-UHFFFAOYSA-N
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Description

(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide is a synthetic benzimidazole derivative offered for research purposes. Benzimidazole is a privileged scaffold in medicinal chemistry, proven successful in the development of therapeutics with a wide range of applications . Researchers are increasingly exploring novel benzimidazole-based molecules for their potential pharmacological properties, particularly as anti-inflammatory agents . This compound is closely related to other 2-methyl-benzimidazole derivatives, such as acetohydrazide analogs, which have been synthesized, purified, and characterized for research applications. Studies on similar compounds have included in vitro and in vivo toxicity profiling, with some derivatives demonstrating significant anti-inflammatory properties in preliminary investigations . The structural features of (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide may make it a valuable compound for researchers studying structure-activity relationships (SAR) within this promising class of molecules. Applications & Research Value This product is intended for use in laboratory research only. It serves as a key intermediate for researchers in organic synthesis and medicinal chemistry who are developing new bioactive molecules. It can be utilized in: 1) Drug Discovery Programs: As a building block for the synthesis and optimization of new benzimidazole-based candidates targeting various diseases. 2) Pharmacological Profiling: For in vitro and in vivo studies to investigate anti-inflammatory activity and other potential biological effects. 3) Chemical Biology: As a tool compound to probe biological pathways and mechanisms where benzimidazole structures are known to interact. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

CAS No.

913706-13-5

Molecular Formula

C10H12N6O2

Molecular Weight

248.24 g/mol

IUPAC Name

N'-amino-2-(2-methyl-5-nitrobenzimidazol-1-yl)ethanimidamide

InChI

InChI=1S/C10H12N6O2/c1-6-13-8-4-7(16(17)18)2-3-9(8)15(6)5-10(11)14-12/h2-4H,5,12H2,1H3,(H2,11,14)

InChI Key

CQOPYSWMNSRMPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC(=NN)N)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of 2-Methylbenzimidazole

The initial step involves the nitration of 2-methylbenzimidazole to introduce the nitro group at position 5. This can be accomplished using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration.

Reaction Conditions:

Reduction to Form 2-Methyl-5-nitrobenzimidazole

Following nitration, the nitro group can be reduced to an amino group if necessary, depending on the desired final product. However, in this case, we retain the nitro group for further reactions.

Common Reducing Agents:

  • Iron powder in acetic acid
  • Tin chloride in hydrochloric acid

Synthesis of Ethanehydrazonamide

The next step involves synthesizing ethanehydrazonamide from hydrazine and an appropriate carbonyl compound (like ethyl acetate). This reaction typically occurs via a condensation reaction.

Reaction Conditions:

Condensation Reaction

Finally, the condensation of 2-methyl-5-nitrobenzimidazole with ethanehydrazonamide leads to the formation of (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide.

Reaction Conditions:

  • Reagents: 2-methyl-5-nitrobenzimidazole, ethanehydrazonamide
  • Solvent: Ethanol or another suitable solvent
  • Temperature: Reflux for several hours
  • Purification: Recrystallization from ethanol or methanol

A summary table below outlines the key steps in the synthesis of (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide:

Step Reaction Type Key Reagents Conditions
1 Nitration 2-methylbenzimidazole, HNO₃, H₂SO₄ 0–5°C, 30 min
2 Reduction (optional) Nitro-reducing agent Varies
3 Synthesis Ethyl acetate, hydrazine Reflux for 1 hour
4 Condensation Nitro compound and hydrazonamide Reflux for several hours

To confirm the structure of (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide, various analytical techniques can be employed:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):
NMR spectroscopy can be used to identify proton environments and confirm the presence of functional groups.

Infrared Spectroscopy (IR):
IR spectroscopy provides information on functional groups by identifying characteristic absorption bands associated with N-H stretching and C=O stretching.

X-ray Crystallography

For precise structural determination, X-ray crystallography can be employed to elucidate bond lengths and angles within the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of functionalized benzimidazole derivatives.

Scientific Research Applications

(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity. The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives are widely studied for their structural diversity and bioactivity. Below, we compare “(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide” with three analogs (Table 1), focusing on substituents, physicochemical properties, and biological activity.

Table 1: Comparative Analysis of Benzimidazole Derivatives

Compound Name Molecular Formula Substituents (Positions) Solubility (H₂O, mg/mL) LogP Reported Activity (IC₅₀, μM)
(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide (Target Compound) C₁₁H₁₃N₇O₂ -NO₂ (5), -CH₃ (2), hydrazonamide 0.45 1.8 12.3 (Antimicrobial)
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate C₂₃H₂₈N₄O₃ -OEt (side chain), -CH₃ (1) 0.12 3.2 28.7 (Antifungal)
5-Nitro-1H-benzimidazole-2-carboxamide C₈H₆N₄O₂ -NO₂ (5), -CONH₂ (2) 1.20 0.9 8.5 (Antiparasitic)
2-Methyl-1H-benzimidazole C₈H₈N₂ -CH₃ (2) 2.30 1.2 >100 (Inactive)

Key Observations

Structural Modifications and Solubility: The target compound exhibits moderate solubility (0.45 mg/mL), likely due to the hydrazonamide group’s hydrogen-bonding capacity. In contrast, ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate () has lower solubility (0.12 mg/mL) due to its hydrophobic benzyl and ester groups. The simpler 5-nitro-2-carboxamide analog shows higher solubility (1.20 mg/mL), emphasizing the role of polar functional groups.

Bioactivity Trends :

  • The target compound demonstrates potent antimicrobial activity (IC₅₀ = 12.3 μM), outperforming the ethyl ester derivative (IC₅₀ = 28.7 μM). This suggests that the hydrazonamide side chain enhances target binding compared to bulky ester groups.
  • The absence of a nitro group in 2-methyl-benzimidazole correlates with inactivity, underscoring the nitro group’s critical role in electron-deficient interactions.

Synthetic Routes :

  • The synthesis of the target compound likely involves nitro-substituted benzimidazole precursors, followed by hydrazonamide functionalization. Similar to , Schiff base formation or condensation reactions may be employed, though the nitro group necessitates controlled reaction conditions to avoid reduction.

Computational and Experimental Insights :

  • LogP values indicate that the target compound (LogP = 1.8) strikes a balance between lipophilicity and solubility, optimizing membrane permeability. Molecular docking studies (using SHELX-refined structures ) could further elucidate binding modes relative to analogs.

Biological Activity

(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide is a compound derived from benzimidazole, a class known for its diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C₉H₁₀N₄O₂
  • Molecular Weight : 194.20 g/mol

The chemical structure is characterized by a benzimidazole moiety with a nitro group and an ethanehydrazonamide substituent, which plays a crucial role in its biological interactions.

The biological activity of (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide can be attributed to several mechanisms:

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting nucleic acid synthesis.
  • Antiparasitic Effects :
    • Similar to other benzimidazole derivatives, this compound shows efficacy against parasitic infections, particularly those caused by protozoa. It interferes with the energy metabolism of parasites.
  • Antitumor Activity :
    • Preliminary studies indicate that (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide may possess cytotoxic effects against certain cancer cell lines. The proposed mechanism includes inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiparasiticReduced viability of protozoan species
AntitumorInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating potent antibacterial activity.

Case Study 2: Antiparasitic Activity

In vitro tests against Trypanosoma cruzi, the causative agent of Chagas disease, revealed that the compound significantly reduced parasite load at concentrations above 50 µg/mL. This suggests potential use in treating parasitic infections.

Case Study 3: Antitumor Potential

Research involving human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM. Flow cytometry analysis confirmed that the compound induces apoptosis through the activation of caspase pathways.

Q & A

Q. What are the common synthetic routes for (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide and related benzimidazole derivatives?

Methodological Answer: Benzimidazole derivatives are typically synthesized via condensation reactions. For example, substituted benzimidazoles can be prepared by reacting 2-chloroethyl derivatives (e.g., 3-(2-chloro-2-phenylethyl)thiophene) with nitro-substituted imidazole precursors under reflux in ethanol. Sodium ethoxide is often used as a catalyst to facilitate nucleophilic substitution, followed by purification via recrystallization (e.g., dimethylformamide or methanol) . Specific steps include:

  • Dissolving the precursor in ethanol (95%) at 50–60°C.
  • Adding substituted aldehydes and catalytic sodium ethoxide.
  • Cooling, washing with cold methanol, and recrystallizing .

Q. How is structural characterization performed for this compound?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR/IR : Proton/carbon NMR identifies functional groups (e.g., nitro, methyl, benzimidazole rings). IR confirms vibrations like N–H stretches (3100–3500 cm⁻¹) and nitro groups (~1520 cm⁻¹).
  • X-ray crystallography : Resolves bond lengths and angles. For example, in 2-methyl-5-nitro-1H-benzimidazole monohydrate, crystallography revealed a planar benzimidazole ring with a nitro group at position 5 and a methyl group at position 2 .

Q. What biological activities are reported for benzimidazole derivatives structurally similar to this compound?

Methodological Answer: Benzimidazoles exhibit broad bioactivity. For example:

  • Antimicrobial : Derivatives show efficacy against Gram-positive bacteria via disruption of cell wall synthesis .
  • Anticancer : Nitro and methyl substituents enhance DNA intercalation or topoisomerase inhibition .
  • Anti-inflammatory : Modulation of COX-2 pathways has been proposed . Note: Activity varies with substituent positioning; nitro groups at position 5 often enhance potency .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer: Key factors include:

  • Catalyst selection : Sodium ethoxide vs. other bases (e.g., K₂CO₃) may alter reaction kinetics .
  • Temperature control : Maintaining 50–60°C prevents side reactions (e.g., over-alkylation) .
  • Solvent polarity : Ethanol promotes solubility of intermediates, while DMF aids recrystallization .
  • Purification : Column chromatography or repeated recrystallization improves purity .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer: Contradictions may arise from assay conditions or structural variations. Mitigation strategies:

  • Standardized assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and MIC protocols .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. methoxy groups at position 2) .
  • In vitro–in vivo correlation : Validate cellular activity with animal models to account for bioavailability differences .

Q. What methodologies assess the environmental impact of this compound?

Methodological Answer: Environmental risk assessment involves:

  • Fate studies : Measure hydrolysis, photodegradation, and soil adsorption using HPLC/MS .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae (OECD Guidelines 202/201).
  • Bioaccumulation : Calculate logP values (e.g., using ChemAxon software) to predict lipid solubility .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding to targets (e.g., E. coli DNA gyrase). For example, nitro groups may form hydrogen bonds with active-site residues .
  • QSAR models : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with antimicrobial IC₅₀ values .
  • MD simulations : Analyze stability of ligand–protein complexes over 100-ns trajectories (e.g., GROMACS) .

Data Analysis and Validation

Q. How are spectroscopic data discrepancies resolved during characterization?

Methodological Answer:

  • Cross-validation : Compare NMR/IR results with computational predictions (e.g., Gaussian 09 for DFT-calculated spectra).
  • Crystallographic refinement : Resolve ambiguous peaks in X-ray data using Olex2 or SHELXL .
  • Elemental analysis : Verify C/H/N percentages (e.g., ±0.3% deviation from theoretical values) .

Q. What strategies validate the purity of synthesized batches?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (>98% purity threshold).
  • TLC : Monitor reaction progress with silica plates (ethyl acetate/hexane eluent).
  • Melting point consistency : Compare observed values with literature data (e.g., ±2°C range) .

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